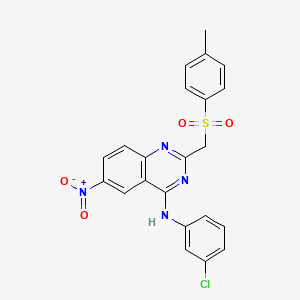

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine

Description

Properties

Molecular Formula |

C22H17ClN4O4S |

|---|---|

Molecular Weight |

468.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylmethyl]-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C22H17ClN4O4S/c1-14-5-8-18(9-6-14)32(30,31)13-21-25-20-10-7-17(27(28)29)12-19(20)22(26-21)24-16-4-2-3-15(23)11-16/h2-12H,13H2,1H3,(H,24,25,26) |

InChI Key |

UXCBVGASSCTYIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.

Introduction of the Nitro Group: Nitration of the quinazoline core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Tosylation: The tosylmethyl group is introduced by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

Aminated Derivatives: Reduction of the nitro group forms amine derivatives.

Substituted Derivatives: Substitution reactions yield various substituted quinazoline derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Substituent Variations at the 4-Amine Position

Key Observations :

- Halogen choice (Cl vs. Br vs. F) influences lipophilicity and steric effects. Fluorine in 3d may improve membrane permeability.

Variations at the Quinazoline Core

Key Observations :

- The 6-nitro group in the target compound may reduce solubility compared to 6-iodo or 6-bromo analogs but could enhance reactivity in electrophilic substitutions.

- Tosylmethyl at position 2 is synthetically challenging, requiring multi-step sulfonylation, whereas iodinated derivatives (e.g., 5a) are synthesized via Suzuki couplings .

Biological Activity

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula: C22H17ClN4O4S

- Molecular Weight: 468.91 g/mol

- IUPAC Name: this compound

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, thereby inducing apoptosis in malignant cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against gram-positive bacteria and certain mycobacterial strains .

- Modulation of Signaling Pathways : It may interfere with various signaling pathways that are crucial for tumor growth and metastasis, making it a candidate for further cancer research.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays:

Case Studies and Research Findings

- Anticancer Studies : In a recent study, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research evaluating the compound's antimicrobial properties found it effective against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics like rifampicin .

- Structure-Activity Relationship (SAR) : Modifications to the quinazoline core have been explored to enhance potency and selectivity. Substituents such as the 3-chlorophenyl group have been identified as critical for maintaining biological activity, suggesting a strong SAR correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.